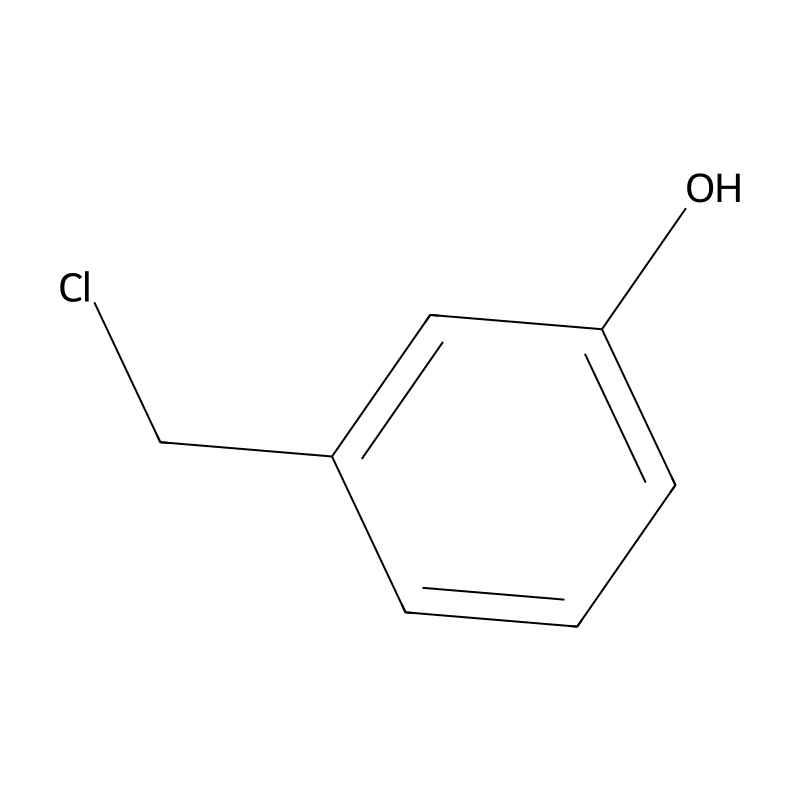

3-(Chloromethyl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceuticals

Many drugs and medications contain sulfonic acid groups, which can enhance their water solubility, improve their ability to bind to target molecules, and influence their overall pharmacological properties .

Dyes

Sulfonic acid groups are commonly found in synthetic dyes, contributing to their water solubility and influencing their color properties .

Reaction Mechanism

3-(Chloromethyl)phenol acts as a sulfonating agent through its ability to react with aromatic compounds, introducing the sulfonic acid group. The reaction mechanism involves several steps :

Activation

The hydroxyl group (OH) in 3-(Chloromethyl)phenol reacts with a strong acid, becoming protonated (OH2+). This activates the molecule for further reaction.

Nucleophilic attack

The activated 3-(Chloromethyl)phenol then acts as an electrophile (electron-deficient) and reacts with the aromatic ring of the target molecule, a nucleophile (electron-rich). This forms a covalent bond between the aromatic ring and the carbon atom attached to the chlorine atom in 3-(Chloromethyl)phenol.

Displacement and sulfonate formation

Subsequently, the chloride ion (Cl-) is displaced by a nucleophile, typically a water molecule (H2O), resulting in the formation of the desired sulfonic acid group on the aromatic ring.

Advantages and Limitations

Advantages:

- -(Chloromethyl)phenol offers a simple and efficient method for introducing sulfonic acid groups under mild reaction conditions.

- It is readily available and relatively inexpensive compared to other sulfonating agents.

Limitations:

- -(Chloromethyl)phenol is a hazardous chemical, requiring careful handling due to its corrosive and potentially carcinogenic properties.

- The reaction can generate unwanted byproducts, requiring additional steps for purification of the final product.

3-(Chloromethyl)phenol, also known as m-chlorophenol, is an organic compound with the molecular formula . It features a phenolic structure with a chloromethyl group attached to the meta position of the phenol ring. This compound appears as a colorless to pale yellow liquid and has a distinctive odor. Its IUPAC name is 3-chlorobenzyl alcohol, and it has a CAS Registry Number of 60760-06-7 .

3-(Chloromethyl)phenol is likely a hazardous compound due to the presence of the chloromethyl group, a known mutagen and carcinogen [].

Here are some potential safety concerns:

- Toxicity: Limited data available, but it is advisable to handle it with caution due to its potential to cause skin irritation, respiratory problems, and genotoxicity [].

- Flammability: Information unavailable, but organic compounds with similar structures can be flammable.

- Reactivity: May react exothermically with strong bases and oxidizing agents.

- Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles in reactions such as hydrolysis or alkylation, making it a versatile intermediate in organic synthesis.

- Electrophilic Aromatic Substitution: The presence of the hydroxyl group on the phenol ring enhances electrophilic substitution reactions at the ortho and para positions, allowing for further derivatization .

- Reduction Reactions: The compound can be reduced to form various derivatives, including alcohols and amines, through catalytic hydrogenation or other reducing agents.

Several methods exist for synthesizing 3-(Chloromethyl)phenol:

- From Phenol: Chloromethylation of phenol using chloromethyl methyl ether in the presence of an acid catalyst.

- Via Friedel-Crafts Reaction: Reaction of chloromethyl methyl ether with meta-substituted phenols under acidic conditions.

- Direct Chlorination: Chlorination of toluene followed by hydroxylation can yield 3-(Chloromethyl)phenol as a product .

3-(Chloromethyl)phenol serves various applications:

- Intermediate in Organic Synthesis: It is widely used as a building block for synthesizing pharmaceuticals and agrochemicals.

- Antimicrobial Agent: Its biological properties allow it to be utilized in formulations aimed at controlling microbial growth.

- Industrial

Studies have shown that 3-(Chloromethyl)phenol interacts with biological systems through various mechanisms:

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Binding: The compound can bind to certain receptors, influencing physiological responses.

- Toxicological Assessments: Research indicates potential cytotoxic effects, emphasizing the need for safety evaluations in its use .

Several compounds share structural similarities with 3-(Chloromethyl)phenol. Here are some notable examples:

| Compound Name | Structure | Distinguishing Features |

|---|---|---|

| 4-Chloro-3-methylphenol | C7H7ClO | Chlorine at the para position; used as a disinfectant. |

| 2-Chloro-4-methylphenol | C7H7ClO | Different substitution pattern; known for its herbicidal properties. |

| 2-Chloro-5-methylphenol | C7H7ClO | Similar structure but different position of chlorine; used in dye synthesis. |

3-(Chloromethyl)phenol is unique due to its specific reactivity profile and biological activity compared to these similar compounds. Its meta-positioned chloromethyl group allows for distinct chemical behavior and applications not shared by its counterparts .

The Blanc chloromethylation reaction is the most widely employed method for synthesizing 3-(chloromethyl)phenol. This reaction involves the electrophilic substitution of phenol with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂) . The mechanism proceeds through three key steps:

- Protonation of formaldehyde: The carbonyl oxygen of formaldehyde is protonated under acidic conditions, enhancing its electrophilicity.

- Electrophilic attack: The activated formaldehyde reacts with the aromatic ring of phenol, forming a benzyl alcohol intermediate.

- Chlorination: The intermediate undergoes substitution with chloride ions, yielding 3-(chloromethyl)phenol .

Reaction conditions typically involve temperatures of 40–80°C and prolonged reaction times (4–18 hours) . A major limitation is the formation of carcinogenic bis(chloromethyl) ether as a byproduct, necessitating rigorous scrubbing systems (e.g., NaOH solutions) for industrial applications .

Industrial-Scale Production Techniques

Industrial production optimizes the Blanc reaction for cost efficiency and safety. Key advancements include:

- Continuous flow reactors: These systems enhance heat transfer and reduce reaction times, achieving yields up to 87% for substrates like cumene .

- Catalyst recovery: Zinc chloride is often recycled through distillation, reducing waste .

- Modified reagent systems: Paraformaldehyde or trioxane substitutes gaseous formaldehyde, simplifying storage and handling .

A representative industrial setup uses a 1:20 substrate-to-solvent ratio, with sulfuric acid (H₂SO₄) and polyethylene glycol (PEG-800) as co-catalysts to improve phase transfer and selectivity .

Catalytic Approaches (ZnI₂, CuCl₂, Lewis Acids)

Recent studies highlight the efficacy of alternative catalysts:

| Catalyst | Substrate | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| ZnI₂ | 3,5-Dimethylphenol | 95 | CH₂Cl₂, 5–10°C, 0.5 hours | |

| FeCl₃ | Toluene | 78 | HCHO-HCl, 42–48°C, 4 hours | |

| SnCl₄ | Benzene | 76 | HCHO-HCl, 75°C, 16 hours |

Zinc iodide (ZnI₂) demonstrates superior activity in chloromethylating electron-rich aromatics, achieving near-quantitative yields under mild conditions . Copper(II) chloride (CuCl₂) is less common but effective in niche applications requiring regioselectivity .

Microwave-Assisted Synthesis

Microwave-assisted methods remain underexplored for 3-(chloromethyl)phenol. However, principles from analogous reactions suggest potential benefits:

- Reduced reaction times: Microwave irradiation accelerates heating, potentially cutting synthesis durations from hours to minutes .

- Improved selectivity: Controlled thermal profiles may suppress side reactions like diarylmethane formation .

Preliminary studies on lignin chloromethylation using microwave irradiation report 20% chlorine incorporation, hinting at scalability for aromatic systems . Further research is needed to optimize parameters (e.g., power, solvent) for phenolic substrates.

Alternative Routes (Benzoyl Chloride/Paraformaldehyde Systems)

Alternative methodologies avoid formaldehyde-HCl systems:

- Chloromethyl methyl ether (MOMCl): Direct reaction with phenol in sulfuric acid introduces the chloromethyl group without formaldehyde, minimizing bis(chloromethyl) ether byproducts .

- Quelet reaction: Employing aliphatic aldehydes (e.g., acetaldehyde) with HCl and ZnCl₂ enables meta-chloromethylation of hindered phenols .

- Dimethoxymethane-chlorosulfonic acid: This system, catalyzed by ZnI₂, achieves 95% yield for protected phenol derivatives at 5–10°C .

These routes offer flexibility for substrates sensitive to traditional Blanc conditions, though scalability and cost remain challenges.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]

Pictograms

Corrosive;Irritant